5-(3-Iodopropoxy)-2-nitrobenzyl alcohol

Catalog No.
S1500062
CAS No.
185994-27-8
M.F
C10H12INO4
M. Wt
337.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Iodopropoxy)-2-nitrobenzyl alcohol

CAS Number

185994-27-8

Product Name

5-(3-Iodopropoxy)-2-nitrobenzyl alcohol

IUPAC Name

[5-(3-iodopropoxy)-2-nitrophenyl]methanol

Molecular Formula

C10H12INO4

Molecular Weight

337.11 g/mol

InChI

InChI=1S/C10H12INO4/c11-4-1-5-16-9-2-3-10(12(14)15)8(6-9)7-13/h2-3,6,13H,1,4-5,7H2

InChI Key

GNERSTKDYGSZNN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OCCCI)CO)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1OCCCI)CO)[N+](=O)[O-]

Photochemical Release of Bioactive Molecules

Field: Chemical Biology

Summary: Researchers use 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol to design photoactivatable prodrugs. These prodrugs remain inactive until exposed to UV light, which triggers the release of the active compound. This approach allows precise spatial and temporal control over drug delivery.

Methods of Application:

Results: The localized release of bioactive molecules minimizes off-target effects and enhances therapeutic efficacy. Applications include targeted chemotherapy, optogenetics, and controlled release of neurotransmitters .

Photochromic Materials

Field: Materials Science

Summary: 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol contributes to photochromic materials—substances that change color upon exposure to light. These materials find applications in optical devices, sensors, and displays.

Methods of Application:

Results: Photochromic materials based on this compound exhibit rapid and reversible color transitions, making them valuable in various technological fields .

5-(3-Iodopropoxy)-2-nitrobenzyl alcohol is an organic compound characterized by its unique structure, which includes a nitro group and an iodopropoxy substituent. The molecular formula of this compound is C₁₁H₁₃I₁N₁O₃, and it features a benzyl alcohol moiety attached to a 2-nitro group and a 3-iodopropoxy chain. This compound is notable for its potential applications in photochemistry and biochemistry, particularly as a photolabile protecting group.

The mechanism of action of 5-(3-iodopropoxy)-2-nitrobenzyl alcohol relies on its photolabile nature. The nitrobenzyl group absorbs UV light, which weakens the bond between the benzyl group and the linker, leading to its cleavage and the release of the attached molecule (usually an oligosaccharide) [].

, particularly those involving the nitro group. For instance, it can undergo oxidation-reduction reactions, where the nitro group can be reduced to an amine under certain conditions. Additionally, the compound can react with trifluoromethanesulfonic acid to yield derivatives such as 4-amino-3-carboxyphenyl trifluoromethanesulfonate, demonstrating its reactivity in electrophilic substitution reactions .

The synthesis of 5-(3-iodopropoxy)-2-nitrobenzyl alcohol typically involves several steps:

  • Starting Materials: The synthesis begins with 5-hydroxy-2-nitrobenzyl alcohol and 1,3-diiodopropane.
  • Reaction Conditions: The reaction is carried out in dimethylformamide (DMF) at elevated temperatures (approximately 65 °C) for several hours.
  • Isolation: After the reaction, the product is isolated through filtration and chromatographic techniques, yielding a yellow powder with a reported yield of around 77% .

5-(3-Iodopropoxy)-2-nitrobenzyl alcohol has various applications in scientific research:

  • Photolabile Protecting Group: It serves as a light-sensitive linker in peptide synthesis and protein cross-linking studies. Upon UV irradiation, it can release functional groups or peptides, making it valuable in bioconjugation techniques .
  • Chemical Biology: Its ability to undergo photochemical transformations makes it useful for studying protein interactions and dynamics in live cells.

Interaction studies involving 5-(3-iodopropoxy)-2-nitrobenzyl alcohol focus primarily on its role as a cross-linker in protein complexes. The compound's ability to form stable bonds that can be selectively cleaved by light allows researchers to investigate protein interactions under controlled conditions. This feature has been explored using techniques such as mass spectrometry to analyze cross-linked peptides .

Several compounds share structural similarities with 5-(3-iodopropoxy)-2-nitrobenzyl alcohol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Nitrobenzyl alcoholContains a nitro group on the benzyl ringCommonly used in photochemical studies
4-Nitrophenethyl alcoholSimilar phenolic structureExhibits different reactivity due to position
5-Hydroxy-2-nitrobenzyl alcoholHydroxyl group instead of iodopropoxyUsed as starting material for synthesis

Uniqueness of 5-(3-Iodopropoxy)-2-nitrobenzyl Alcohol

What sets 5-(3-iodopropoxy)-2-nitrobenzyl alcohol apart from these compounds is its specific iodopropoxy substituent, which enhances its solubility and reactivity in biological environments. This feature makes it particularly suitable for applications requiring selective cleavage under UV light.

XLogP3

2.3

Wikipedia

[5-(3-Iodopropoxy)-2-nitrophenyl]methanol

Dates

Last modified: 08-15-2023

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